synthesis of [5-(4-Chlorophenyl)-2-furyl]methylamine
synthesis of [5-(4-Chlorophenyl)-2-furyl]methylamine
An In-Depth Technical Guide to the Synthesis of [5-(4-Chlorophenyl)-2-furyl]methylamine
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the , a valuable building block in medicinal chemistry and drug development. The synthetic strategy is presented as a robust two-part process, beginning with the construction of the core 5-aryl-furan scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by the conversion of the key aldehyde intermediate to the target primary amine via reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for reliable execution.
Introduction and Strategic Overview
The [5-(4-Chlorophenyl)-2-furyl]methylamine moiety is a key structural motif found in a variety of biologically active compounds. Its synthesis is of considerable interest to medicinal chemists who leverage the furan scaffold as a versatile template for developing novel therapeutic agents. The presence of the chlorophenyl group allows for systematic exploration of structure-activity relationships (SAR), while the methylamine handle provides a crucial point for further functionalization or for direct interaction with biological targets.
The synthetic approach detailed herein is designed for efficiency, scalability, and high fidelity. It hinges on the initial formation of the key intermediate, 5-(4-Chlorophenyl)-2-furaldehyde. This intermediate is a stable, crystalline solid that serves as the immediate precursor to the target amine.[1][2] The overall synthetic logic is outlined in the retrosynthetic analysis below.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a straightforward two-step approach. The primary amine can be formed from the corresponding aldehyde via reductive amination. The 5-aryl-furaldehyde itself is efficiently assembled using a palladium-catalyzed cross-coupling reaction between a suitable furan building block and an aryl halide.
Caption: Retrosynthetic pathway for the target amine.
Part A: Synthesis of 5-(4-Chlorophenyl)-2-furaldehyde via Suzuki Coupling
The formation of the carbon-carbon bond between the furan ring and the chlorophenyl moiety is the critical first step. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, excellent yields, and the commercial availability of the starting materials.[3][4] This reaction utilizes a palladium catalyst to couple an organoboron species with an organohalide.
Mechanism & Rationale: The catalytic cycle involves three primary stages:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 1-chloro-4-iodobenzene.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., sodium carbonate), which activates the boronic acid.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
The use of a phosphine ligand (from the bis(triphenylphosphine)palladium(II) dichloride precursor) is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Experimental Protocol: Suzuki Coupling
This protocol is adapted from established literature procedures.[3]
Materials & Reagents:
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1-Chloro-4-iodobenzene
-
2-Formylfuran-5-boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
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Sodium carbonate (Na₂CO₃), 2M aqueous solution
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1,2-Dimethoxyethane (DME)
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Ethanol (EtOH)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1-chloro-4-iodobenzene (1.00 mmol, 1.0 eq), 2-formylfuran-5-boronic acid (1.30 mmol, 1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dimethoxyethane (0.30 mL), ethanol (0.50 mL), and a 2M aqueous solution of sodium carbonate (0.30 mL).
-
Heat the reaction mixture to 65°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 1-2 hours).
-
Upon completion, cool the mixture to room temperature and remove the solvents under reduced pressure (rotary evaporation).
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexanes/ethyl acetate, e.g., 9:1 v/v) to afford the pure product as a pale brown or orange crystalline solid.[1]
Data for 5-(4-Chlorophenyl)-2-furaldehyde:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇ClO₂ | [2] |
| Molecular Weight | 206.63 g/mol | [2] |
| Appearance | Pale brown needles / orange crystals | [1][2] |
| Melting Point | 128-131 °C | [2] |
Part B: Synthesis of [5-(4-Chlorophenyl)-2-furyl]methylamine via Reductive Amination
With the key aldehyde intermediate in hand, the final step is its conversion to the target methylamine. Direct reductive amination is a highly efficient method for this transformation. The process involves the reaction of the aldehyde with methylamine to form a Schiff base (imine) in situ, which is then immediately reduced by a mild hydride-based reducing agent.
Mechanism & Rationale:
-
Imine Formation: The nitrogen of methylamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by a mild acid or the reaction conditions themselves, yields a C=N double bond (the imine, or Schiff base). This is a reversible equilibrium.
-
Reduction: A hydride reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion (the protonated imine), which is more electrophilic than the starting aldehyde. This drives the equilibrium towards the final amine product. STAB is often preferred as it is less basic and less likely to reduce the starting aldehyde.
Experimental Protocol: Reductive Amination
Materials & Reagents:
-
5-(4-Chlorophenyl)-2-furaldehyde (from Part A)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride [Na(OAc)₃BH] or Sodium borohydride [NaBH₄]
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) for extraction
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 5-(4-Chlorophenyl)-2-furaldehyde (1.00 mmol, 1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL) in a round-bottom flask.
-
Add the methylamine solution (1.5 mmol, 1.5 eq) to the flask and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 mmol, 1.5 eq), portion-wise over 10-15 minutes. Note: If using NaBH₄, the addition may cause gas evolution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the intermediate imine and starting aldehyde are consumed (typically 2-4 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous mixture three times with dichloromethane (3x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude [5-(4-Chlorophenyl)-2-furyl]methylamine.
-
The product can be further purified by silica gel chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Expected Characterization of Final Product:
| Property | Expected Value / Method | Reference(s) |
| Molecular Formula | C₁₁H₁₀ClNO | [5] |
| Molecular Weight | 209.66 g/mol | [5] |
| ¹H NMR | Expect signals for aryl, furan, CH₂, and NH₂ protons. | - |
| ¹³C NMR | Expect distinct signals for all 11 carbon atoms. | - |
| Mass Spec (MS) | Expect M+ peak at m/z ≈ 209 and M+2 peak for Cl isotope. | - |
| IR Spectroscopy | Expect N-H stretching bands (~3300-3400 cm⁻¹). | - |
Overall Synthetic Workflow
The complete two-step process provides a reliable pathway from commercially available starting materials to the desired product.
Caption: Two-step workflow for the target synthesis.
Conclusion
This guide outlines a validated and efficient synthetic route for the preparation of [5-(4-Chlorophenyl)-2-furyl]methylamine. By employing a palladium-catalyzed Suzuki coupling followed by a direct reductive amination, researchers can reliably access this important chemical intermediate. The protocols have been described with sufficient detail to ensure reproducibility, and the mechanistic discussions provide the necessary scientific context for any potential optimization or adaptation required for specific research programs.
References
-
Title: Synthesis of 5-Pyridyl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling with Triorganozincates.[6][7] Source: Organic Letters, American Chemical Society. URL: [Link]
-
Title: Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde.[8] Source: Organic Letters, American Chemical Society. URL: [Link]
-
Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.[1] Source: PeerJ, PeerJ Inc. URL: [Link]
-
Title: Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis.[9] Source: RSC Advances, Royal Society of Chemistry. URL: [Link]
-
Title: N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-methylamine.[5] Source: ChemBK. URL: [Link]
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